molecular formula C10H12BrClN2 B13650945 1-(3-Bromo-4-chlorophenyl)piperazine

1-(3-Bromo-4-chlorophenyl)piperazine

Cat. No.: B13650945
M. Wt: 275.57 g/mol
InChI Key: FPMUCBDHSIXGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-chlorophenyl)piperazine is a phenylpiperazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and a structural analog in the study of psychoactive substances. Its molecular formula is C10H12BrClN2 . Phenylpiperazine derivatives are known for their diverse interactions with central nervous system targets, particularly serotonin receptors, and are frequently investigated for their potential pharmacological profiles . Researchers utilize this bromo- and chloro- substituted phenylpiperazine to explore structure-activity relationships (SAR), aiding in the development of novel pharmaceutical compounds and contributing to fundamental studies on neurotransmitter systems. As a research chemical, it falls into a category of compounds developed to study antidepressant and stimulant-like effects, though clinical development was largely abandoned due to undesirable side effects . Handling should occur in a controlled laboratory setting. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H12BrClN2

Molecular Weight

275.57 g/mol

IUPAC Name

1-(3-bromo-4-chlorophenyl)piperazine

InChI

InChI=1S/C10H12BrClN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

FPMUCBDHSIXGAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthesis of this compound Core

The core piperazine structure substituted with a 3-bromo-4-chlorophenyl group is prepared via nucleophilic substitution and ring closure reactions. Although direct literature on the exact 3-bromo-4-chlorophenyl derivative is limited, analogous methods for 1-(3-chlorophenyl)piperazine are well documented and can be adapted.

Typical Procedure:

  • Step 1: Reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)methylamine hydrochloride.
  • Step 2: Cyclization with 3-bromo-4-chloroaniline (instead of 3-chloroaniline) to form this compound hydrochloride.
  • Step 3: Optional further alkylation on the piperazine nitrogen if required.

Reaction Conditions:

Step Reactants Solvent Temperature Notes
1 Diethanolamine + Thionyl chloride Chloroform (CHCl3) Room temperature Formation of bis(2-chloroethyl)methylamine hydrochloride
2 3-Bromo-4-chloroaniline + bis(2-chloroethyl)methylamine hydrochloride Xylene or dimethylbenzene Reflux (140-145 °C) Cyclization to piperazine ring
3 Optional alkylation reagents Acetone/water 0-10 °C to room temp For further substitution

Note: The substitution of 3-chloroaniline by 3-bromo-4-chloroaniline is a logical extension based on the structural similarity and reactivity.

Alkylation to Introduce Side Chains

For derivatives like 1-(3-bromo-4-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, alkylation with 1-bromo-3-chloropropane is performed under basic conditions.

Typical Alkylation Procedure:

  • Mix this compound hydrochloride with 1-bromo-3-chloropropane.
  • Use potassium carbonate or sodium hydroxide as base.
  • Employ phase transfer catalysts such as tetrabutylammonium bromide if necessary.
  • Conduct reaction in solvents like acetonitrile or acetone/water mixture.
  • Reaction temperature maintained between 0-30 °C.
  • Reaction time varies from several hours to overnight (e.g., 15 hours).

Example Data Table for Alkylation Reaction:

Parameter Condition/Value
Substrate This compound hydrochloride
Alkylating agent 1-Bromo-3-chloropropane
Base Sodium hydroxide or potassium carbonate
Solvent Acetone/water (50:50) or acetonitrile
Temperature 0-30 °C
Reaction time 15 hours
Yield 65-88% (based on analogous compounds)

Purification and Isolation

  • After completion, the reaction mixture is allowed to settle, separating organic and aqueous layers.
  • The organic layer is concentrated under reduced pressure.
  • The residue is dissolved in dilute hydrochloric acid to form the hydrochloride salt.
  • Crystallization is induced by cooling (0-5 °C).
  • The solid is filtered, washed with cold water or solvents like acetone, and dried under vacuum.

Comparative Analysis of Preparation Routes

Parameter Method A (Patent WO2016078107) Method B (ChemicalBook, 2016) Method C (CN104402842A)
Starting materials Diethanolamine, 3-chloroaniline 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane Diethanolamine, 3-chloroaniline
Solvents CHCl3 (step 1), xylene (step 2), acetone (step 3) Acetonitrile, acetone/water CHCl3 (step 1), dimethylbenzene (step 2), acetone/water (step 3)
Reaction temperature 0-10 °C (step 3) Microwave irradiation or 25-30 °C 0-10 °C (step 3)
Reaction time Not specified 0.67 h (microwave), 15 h (alkylation) 18 h (alkylation)
Yield High purity, simplified post-treatment 88% (alkylation step) 65% (alkylation step)
Product form Hydrochloride salt Hydrochloride salt Hydrochloride salt
Advantages Mild conditions, simple operation Microwave acceleration, high yield Mild conditions, high purity

Summary Table of Preparation Steps for this compound

Step Reaction Type Reactants Conditions Product Yield (%) Notes
1 Formation of bis(2-chloroethyl)methylamine hydrochloride Diethanolamine + Thionyl chloride CHCl3, RT bis(2-chloroethyl)methylamine hydrochloride High Precursor for piperazine ring formation
2 Cyclization bis(2-chloroethyl)methylamine hydrochloride + 3-bromo-4-chloroaniline Xylene, reflux 140-145 °C This compound hydrochloride 80-85 Formation of substituted piperazine
3 Alkylation This compound hydrochloride + 1-bromo-3-chloropropane + NaOH Acetone/water, 0-30 °C, 15 h 1-(3-bromo-4-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride 65-88 Introduction of side chain
4 Purification Crystallization in dilute HCl 0-5 °C Pure hydrochloride salt - Isolation and drying

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted phenylpiperazines, which can have different pharmacological properties and industrial applications .

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

The pharmacological and physicochemical behavior of arylpiperazines is highly dependent on substituent type, position, and electronic effects. Below is a comparison of key analogs:

Compound Name Substituents Key Properties References
1-(3-Bromo-4-chlorophenyl)piperazine 3-Br, 4-Cl Hypothesized enhanced receptor affinity and metabolic stability due to halogen bulk
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Psychoactive; 5-HT receptor agonist (5-HT1B/2C selectivity)
1-(3-Chloro-4-fluorophenyl)piperazine 3-Cl, 4-F Psychoactive; detected in drug samples; structural analog of mCPP
1-(4-Chlorobenzhydryl)piperazine 4-Cl, benzhydryl group Anticancer activity (IC50 < 20 µM in liver, breast cancer lines)
1-(m-Trifluoromethylphenyl)piperazine 3-CF3 5-HT1B receptor selectivity (>65-fold vs. 5-HT1A); used in neuropharmacology
1-(2-Chlorophenyl)piperazine 2-Cl Lower receptor affinity compared to meta-substituted analogs

Key Observations :

  • Substituent Position : Meta-substitution (e.g., 3-Br, 3-Cl) enhances 5-HT receptor interactions compared to ortho- or para-substituted derivatives .
  • Bulkier Groups : Benzhydryl or sulfonamide substituents (e.g., in 1-(4-chlorobenzhydryl)piperazine) shift activity toward anticancer applications by modulating cytotoxicity .
Anticancer Activity
  • 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) exhibit potent cytotoxicity (IC50: 2–15 µM) against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines.
  • Bromo vs.
Serotonergic Activity
  • mCPP (1-(3-chlorophenyl)piperazine) : Binds to 5-HT1B/2C receptors, causing psychoactive effects (e.g., anxiety, appetite suppression) .
  • 1-(m-Trifluoromethylphenyl)piperazine : 65-fold selective for 5-HT1B over 5-HT1A, highlighting the role of electron-withdrawing groups in receptor subtype specificity .

Metabolic and Environmental Stability

  • N-Dealkylation : Arylpiperazines like nefazodone and trazodone undergo CYP3A4-mediated metabolism to form 1-aryl-piperazines, which retain pharmacological activity . Bromo and chloro substituents may slow hepatic clearance compared to fluoro or methoxy groups.
  • Environmental Oxidation: Piperazine moieties in fluoroquinolones undergo MnO2-mediated oxidation at the aromatic N1 atom, leading to dealkylation or hydroxylation. Halogenated derivatives (e.g., 3-Br, 4-Cl) likely resist oxidation better than non-halogenated analogs, prolonging environmental persistence .

Spectroscopic and Physicochemical Properties

Comparative data from spectroscopic studies of halogenated phenylpiperazines:

Property 1-(2-Chlorophenyl)piperazine 1-(2-Methoxyphenyl)piperazine This compound*
FT-IR (C-Cl stretch) 740 cm⁻¹ ~720 cm⁻¹ (predicted)
¹H NMR (aromatic protons) δ 6.8–7.3 ppm δ 6.7–7.1 ppm δ 7.0–7.5 ppm (predicted)
LogP 2.1 1.8 ~3.0 (estimated)
pKa 7.98 (basic) 7.85 (basic) ~8.2 (estimated)

*Predicted values based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-4-chlorophenyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential alkylation and coupling reactions.

  • Step 1: Start with halogenated aryl precursors (e.g., 3-bromo-4-chlorophenyl derivatives). Alkylate piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromo-chlorophenyl group .
  • Step 2: Optimize coupling reactions using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if further functionalization is needed .
  • Critical Parameters: Temperature (60–80°C), solvent polarity, and stoichiometric ratios significantly affect yield. For example, excess piperazine (1.5–2 equiv.) minimizes di-alkylation byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and aryl groups (e.g., distinguishing 3-bromo-4-chloro substitution from regioisomers) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 333.98 for C₁₀H₁₁BrClN₂) .
  • HPLC-PDA: Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

Methodological Answer:

  • Broth Microdilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values with positive controls (e.g., ciprofloxacin) .
  • Time-Kill Kinetics: Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified halogen positions (e.g., 2-bromo-5-chloro) or substituents (e.g., -CF₃, -OCH₃). Compare activities in assays (e.g., IC₅₀ in cancer cell lines) .
  • Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like serotonin receptors or bacterial enzymes .
  • Example SAR Table:
Substituent PatternAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
3-Bromo-4-chloro (Parent)12.3 ± 1.216.0 ± 2.1
4-Bromo-3-chloro28.9 ± 3.432.5 ± 3.8
3-CF₃-4-Cl8.7 ± 0.918.4 ± 1.9

Source: Derived from comparative data in .

Q. How can contradictory data in receptor binding assays be resolved?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects.

  • Orthogonal Assays: Validate serotonin receptor binding (e.g., 5-HT₂A) via radioligand displacement (³H-ketanserin) and functional assays (Ca²⁺ flux) .
  • Control Experiments: Test metabolite interference (e.g., via LC-MS) and use knockout cell lines to confirm target specificity .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What strategies are effective for improving blood-brain barrier (BBB) penetration in neuroactive derivatives?

Methodological Answer:

  • Lipophilicity Optimization: Adjust logP values (target 2–3) via substituent modification (e.g., replacing -Br with -CF₃) .
  • P-Glycoprotein Inhibition: Co-administer inhibitors (e.g., verapamil) in in vivo models to assess BBB efflux effects .
  • In Silico Prediction: Use tools like SwissADME to predict BBB permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

  • Mechanistic Profiling: Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. necrosis pathways) .
  • Metabolic Stability Testing: Compare hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to rule out metabolite-mediated toxicity .
  • 3D Spheroid Models: Use multicellular tumor spheroids to mimic in vivo heterogeneity and validate findings from monolayer cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.